![molecular formula C8H5NO3S B13035743 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused ring system containing both thiophene and pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 2-chloro-3-formylpyrroles with ethyl thioglycolate in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . This reaction forms the thieno[2,3-b]pyrrole ring system, which can then be further functionalized to introduce the formyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like bromine (Br2) or chlorinating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents such as Br2 in acetic acid.
Major Products Formed
Oxidation: 3-Carboxy-6h-thieno[2,3-b]pyrrole-5-carboxylic acid.
Reduction: 3-Hydroxymethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral properties, particularly against the chikungunya virus.
Mécanisme D'action
The mechanism of action of 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit glycogen phosphorylase by binding to its active site, thereby preventing the enzyme from catalyzing the breakdown of glycogen . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid: Similar structure but with the formyl group at a different position.
Thieno[2,3-b]pyrrole-2-carboxylic acid: Lacks the formyl group but has similar biological activities.
Thieno[2,3-b]pyrrole-4-carboxylic acid: Another isomer with the carboxylic acid group at a different position.
Uniqueness
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H5NO3S |
|---|---|
Poids moléculaire |
195.20 g/mol |
Nom IUPAC |
3-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-2-4-3-13-7-5(4)1-6(9-7)8(11)12/h1-3,9H,(H,11,12) |
Clé InChI |
AHNQHWLFZVEFKC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=C1C(=CS2)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


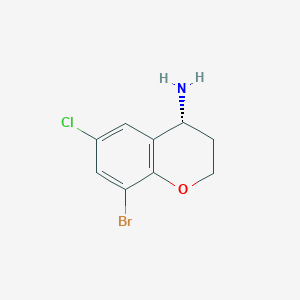
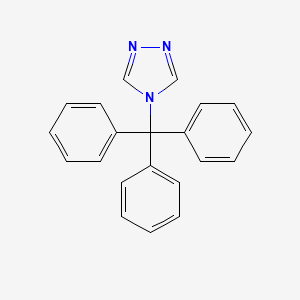
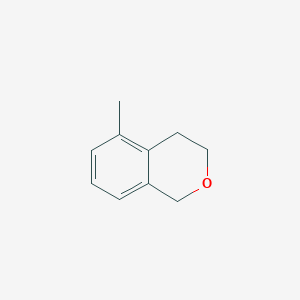
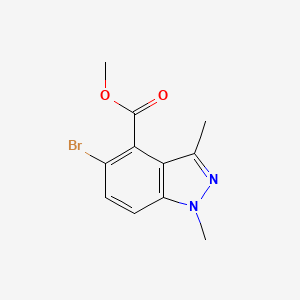
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
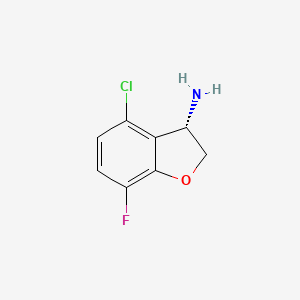
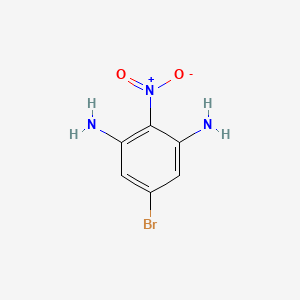
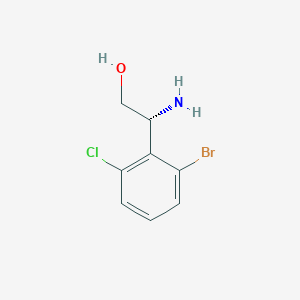
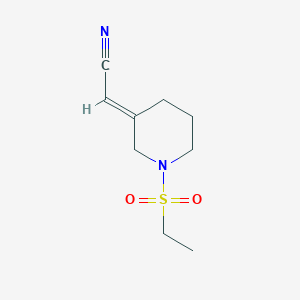
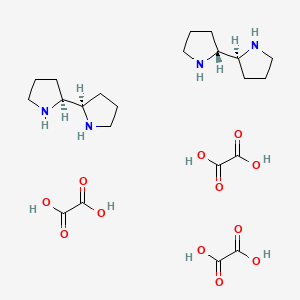
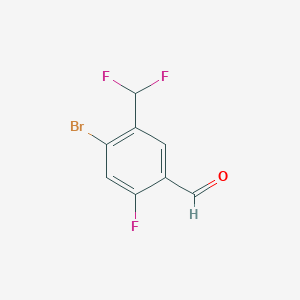
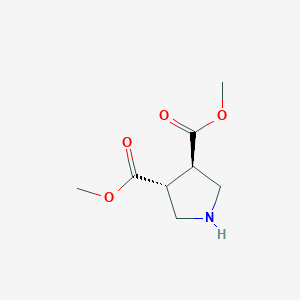
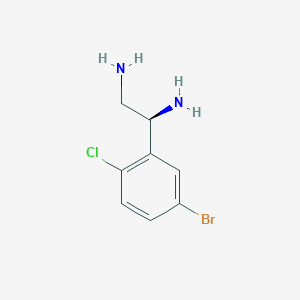
![3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B13035742.png)
